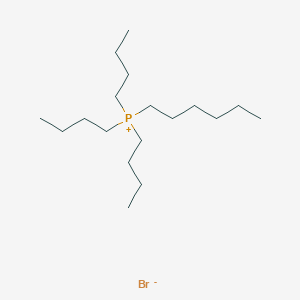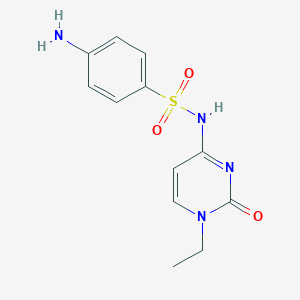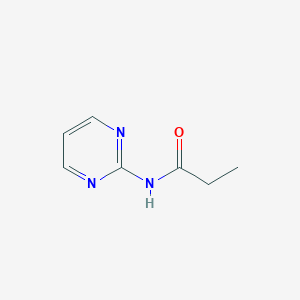
N-(3-hydroxycyclohexyl)benzamide
Übersicht
Beschreibung
“N-(3-hydroxycyclohexyl)benzamide” is a chemical compound with the molecular formula C13H17NO2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “N-(3-hydroxycyclohexyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “N-(3-hydroxycyclohexyl)benzamide” consists of a benzamide group attached to a cyclohexyl group with a hydroxyl substitution .Chemical Reactions Analysis
Benzamides, including “N-(3-hydroxycyclohexyl)benzamide”, can undergo various chemical reactions. One common reaction involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
“N-(3-hydroxycyclohexyl)benzamide” has a molecular weight of 219.28 g/mol . It has a predicted boiling point of 445.4±38.0 °C and a density of 1.15 . The compound is also predicted to have a pKa of 14.28±0.40 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Oxidative Coupling Synthesis : Song et al. (2010) developed a method for synthesizing polycyclic amides, including compounds like N-(3-hydroxycyclohexyl)benzamide, via oxidative ortho C-H activation of benzamides (Song et al., 2010).
Synthesis for Radiopharmaceuticals : Bobeldijk et al. (1990) discussed a high-yield synthesis method for compounds structurally related to N-(3-hydroxycyclohexyl)benzamide, intended for use in preparing radiopharmaceuticals (Bobeldijk et al., 1990).
Biological and Pharmacological Activities
Antibacterial Activity : Mobinikhaledi et al. (2006) synthesized and tested the antibacterial activity of N-(3-Hydroxy-2-pyridyl)benzamides against various bacteria, indicating the potential for antimicrobial applications (Mobinikhaledi et al., 2006).
Antiarrhythmic Activity : Banitt et al. (1977) investigated benzamides with heterocyclic amide side chains, including N-(3-hydroxycyclohexyl)benzamide derivatives, for their potential as oral antiarrhythmic agents (Banitt et al., 1977).
Enzyme Inhibition : Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives to evaluate their enzyme inhibition activities against various enzymes, which is crucial in drug discovery (Abbasi et al., 2014).
Material Science and Chemistry Applications
Organoboron Compounds : Kliegel et al. (1991) studied the reaction of N-(3-hydroxycyclohexyl)benzamide with diphenylborinic anhydride, which is significant in the field of organoboron chemistry (Kliegel et al., 1991).
Prodrug Forms Study : Kahns and Bundgaard (1991) explored the chemical stability and enzymatic hydrolysis of N-acyl derivatives of benzamide, including N-(3-hydroxycyclohexyl)benzamide, assessing their suitability as prodrugs (Kahns & Bundgaard, 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-hydroxycyclohexyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCFBWCQDHOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480734 | |
| Record name | N-(3-hydroxycyclohexyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxycyclohexyl)benzamide | |
CAS RN |
13941-94-1 | |
| Record name | N-(3-hydroxycyclohexyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)


![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)



![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
